3-benzyl-7-(dipropylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
3-benzyl-7-(dipropylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-(dipropylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-(dipropylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-benzyl-7-(dipropylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-benzyl-7-(dipropylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication in cancer cells, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
- 3-benzyl-7-(dipropylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-one
- 3-benzyl-7-(dipropylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-sulfoxide .
Uniqueness
What sets 3-benzyl-7-(dipropylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione apart is its specific substituents, which confer unique chemical properties and biological activities.
Properties
Molecular Formula |
C19H24N4S2 |
---|---|
Molecular Weight |
372.6 g/mol |
IUPAC Name |
3-benzyl-7-(dipropylamino)-5-methyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C19H24N4S2/c1-4-11-22(12-5-2)17-16-18(21-14(3)20-17)23(19(24)25-16)13-15-9-7-6-8-10-15/h6-10H,4-5,11-13H2,1-3H3 |
InChI Key |
IAOYFZZFKRFZSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC2=C1SC(=S)N2CC3=CC=CC=C3)C |
Origin of Product |
United States |
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